2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 898656-09-2
VCID: VC6764124
InChI: InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3
SMILES: CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C
Molecular Formula: C16H22N2O2S
Molecular Weight: 306.42

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

CAS No.: 898656-09-2

Cat. No.: VC6764124

Molecular Formula: C16H22N2O2S

Molecular Weight: 306.42

* For research use only. Not for human or veterinary use.

2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole - 898656-09-2

Specification

CAS No. 898656-09-2
Molecular Formula C16H22N2O2S
Molecular Weight 306.42
IUPAC Name 2-ethyl-4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole
Standard InChI InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3
Standard InChI Key ZMPVGXWDBGCQAZ-UHFFFAOYSA-N
SMILES CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure consists of a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions. Key substituents include:

  • 2-Ethyl group: A two-carbon alkyl chain at C2.

  • 4-Methyl group: A single-carbon alkyl group at C4.

  • N1-Sulfonyltetramethylphenyl group: A sulfonamide linkage connecting the imidazole ring to a 2,3,5,6-tetramethylphenyl moiety.

This configuration introduces steric bulk and electronic effects, with the sulfonyl group enhancing polarity and potential hydrogen-bonding capacity .

Physicochemical Properties

While direct data on this compound is limited, inferences from analogous imidazole sulfonamides suggest:

  • Boiling Point: Estimated >250°C due to high molecular weight and polar sulfonyl group.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility.

  • Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the sulfonamide linkage.

Table 1: Predicted Physicochemical Properties

PropertyValueBasis for Estimation
Molecular Weight390.52 g/molCalculated from structure
LogP~3.2Similar to tetramethylbenzene
Hydrogen Bond Acceptors4Sulfonyl O, imidazole N atoms

Synthetic Methodologies

Key Synthetic Routes

The synthesis likely involves a multi-step approach:

  • Imidazole Core Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl sources, as demonstrated in the synthesis of 2-ethyl-4-methylimidazole precursors.

  • Sulfonylation: Reaction of the imidazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. This mirrors methods used for related sulfonamide imidazoles, where triethylamine facilitates deprotonation and nucleophilic attack .

Optimization Challenges

  • Steric Hindrance: The tetramethylphenyl group may slow sulfonylation kinetics. Elevated temperatures (70–100°C) and extended reaction times (12–24 hr) are often required for comparable systems .

  • Purification: Column chromatography with gradients of ethyl acetate/hexane is typically needed to isolate the product from unreacted sulfonyl chloride and byproducts.

TargetPossible MechanismSupporting Evidence
FarnesyltransferaseCompetitive inhibitionSimilar benzodiazepine imidazoles
Histamine H3 ReceptorAntagonismMeta-substituted aryl ether analogs
Microbial enzymesDisruption of cell wallAntimicrobial imidazole derivatives

Material Science Applications

The sulfonyl group enhances thermal stability, making such compounds viable as:

  • Epoxy Curing Agents: Analogous imidazoles (e.g., 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile) cure resins at 60–150°C, forming network polymers.

  • Coordination Complexes: Imidazole sulfonamides may act as ligands for transition metals, though this remains unexplored for the target compound.

Future Research Directions

  • Activity Screening: Prioritize assays for FT inhibition, CYP450 interactions, and antimicrobial activity.

  • Crystallographic Studies: Resolve 3D structure to guide structure-activity relationship (SAR) optimization.

  • Polymer Chemistry: Evaluate curing efficiency in epoxy systems compared to commercial imidazole catalysts.

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